Acetic acid;3-methylcyclohex-3-en-1-ol
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Overview
Description
Acetic acid;3-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H14O2. . This compound is characterized by a cyclohexene ring with a methyl group and an acetate group attached to it. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylcyclohex-3-en-1-ol can be achieved through several methods. One common method involves the esterification of 3-methylcyclohex-2-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may also incorporate purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid;3-methylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methylcyclohex-2-en-1-yl acetate
- 3-Methyl-2-cyclohexen-1-ol acetate
- 2-Cyclohexen-1-ol,3-methyl-, 1-acetate
Uniqueness
Acetic acid;3-methylcyclohex-3-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
155720-78-8 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;3-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h3,7-8H,2,4-5H2,1H3;1H3,(H,3,4) |
InChI Key |
STZPNGWRLUVCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)O.CC(=O)O |
Origin of Product |
United States |
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